molecular formula C18H18N2O3 B5476937 1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE

1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE

Cat. No.: B5476937
M. Wt: 310.3 g/mol
InChI Key: GQDUPZSOOOOAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with 2,4-diethoxybenzaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets within biological systems. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, resulting in their death or inhibition of growth . The compound may also induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE is unique due to its specific substitution pattern on the benzimidazole ring. Similar compounds include:

Properties

IUPAC Name

benzimidazol-1-yl-(2,4-diethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-22-13-9-10-14(17(11-13)23-4-2)18(21)20-12-19-15-7-5-6-8-16(15)20/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDUPZSOOOOAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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